

Application Notes: Berbamine Dihydrochloride in Gastric Cancer Cell Lines

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Compound of Interest

Compound Name: *Berberamine dihydrochloride*

Cat. No.: *B7945152*

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Introduction

Berberamine, a bioactive bis-benzylisoquinoline alkaloid extracted from traditional medicinal herbs like *Berberis amurensis*, has demonstrated significant potential as an antineoplastic agent across various cancer types.^{[1][2]} These application notes provide a comprehensive overview of the effects and mechanisms of **berbamine dihydrochloride** in human gastric cancer (GC) cell lines. The data presented herein highlights its role in inhibiting cell proliferation, inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways, positioning it as a promising compound for further investigation in gastric cancer therapy.

Data Presentation

Cell Viability and Cytotoxicity

Berberamine dihydrochloride exhibits a dose- and time-dependent inhibitory effect on the viability of gastric cancer cells while showing limited cytotoxicity towards normal gastric epithelial cells.^[1] The half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, have been determined for multiple cell lines.

Table 1: IC₅₀ Values of **Berberamine Dihydrochloride** in Gastric Cell Lines

Cell Line	Type	Time Point	IC50 (μM)
SGC-7901	Gastric Cancer	48 h	11.13
		72 h	4.148
BGC-823	Gastric Cancer	48 h	16.38
		72 h	5.788
GES-1	Normal Gastric Epithelial	48 h	> 40
		72 h	> 40

Data sourced from MTS cell viability assays.[\[1\]](#)[\[3\]](#)

Effects on Cell Cycle and Apoptosis Regulation

Berberamine dihydrochloride treatment leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in gastric cancer cells.[\[1\]](#) This is accompanied by the modulation of key regulatory proteins involved in these processes.

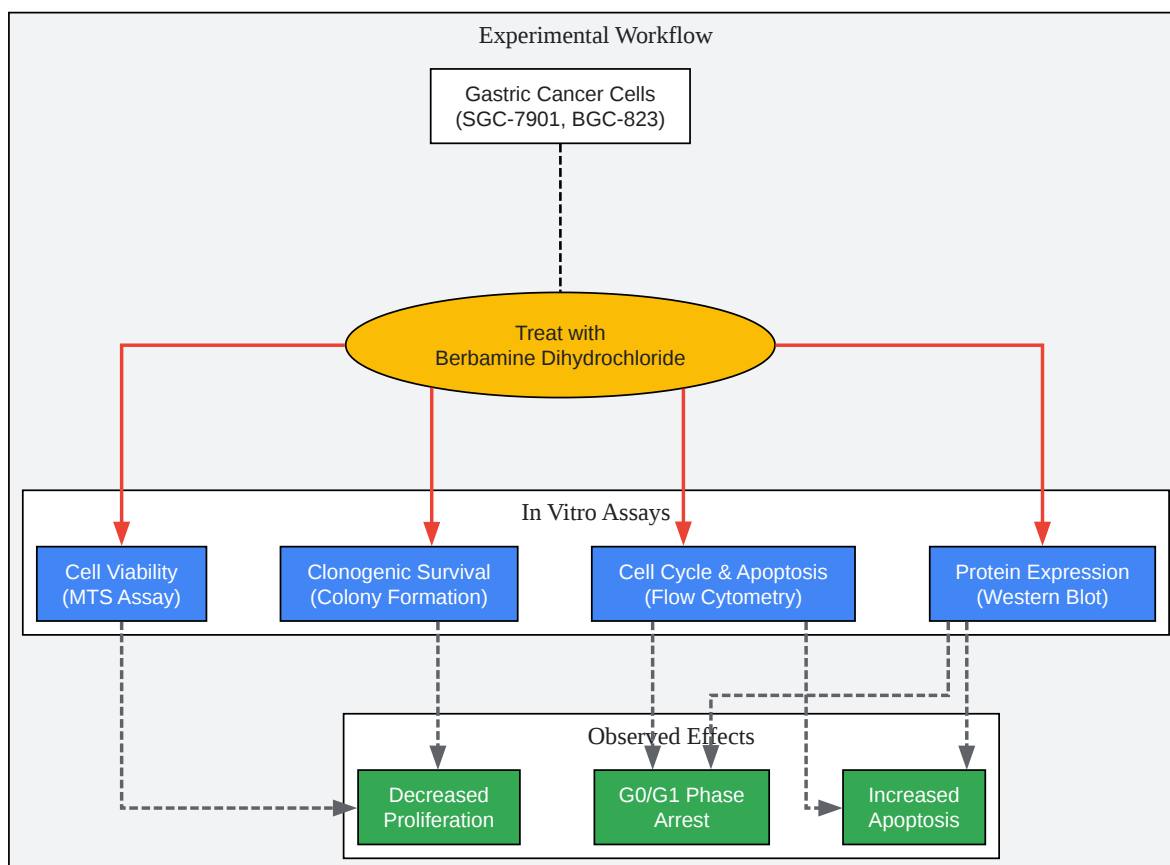
Table 2: Effect of **Berberamine Dihydrochloride** on Cell Cycle and Apoptosis-Related Proteins

Protein	Function	Effect of Berberamine	Cell Line(s)
CDK4	G0/G1 phase transition	Downregulation	SGC-7901, BGC-823
Cyclin D1	G0/G1 phase transition	Downregulation	SGC-7901, BGC-823
p-Rb1 (Ser 807/811)	G0/G1 phase transition	Downregulation	SGC-7901, BGC-823
Bcl-2	Anti-apoptotic	Downregulation	SGC-7901, BGC-823
Cleaved Caspase-3	Pro-apoptotic	Upregulation	SGC-7901, BGC-823
Cleaved PARP	Pro-apoptotic	Upregulation	SGC-7901, BGC-823

Data sourced from Western blot analyses.[1]

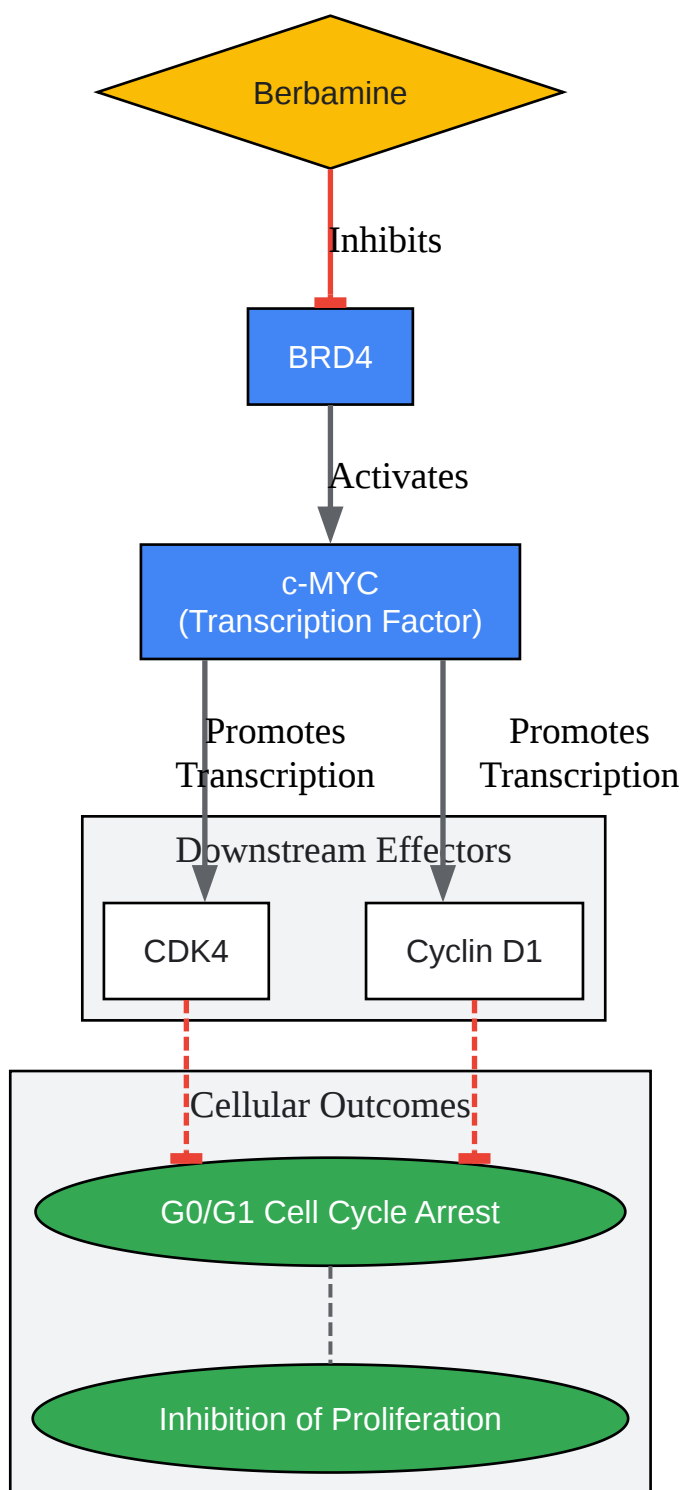
Signaling Pathways and Mechanisms of Action

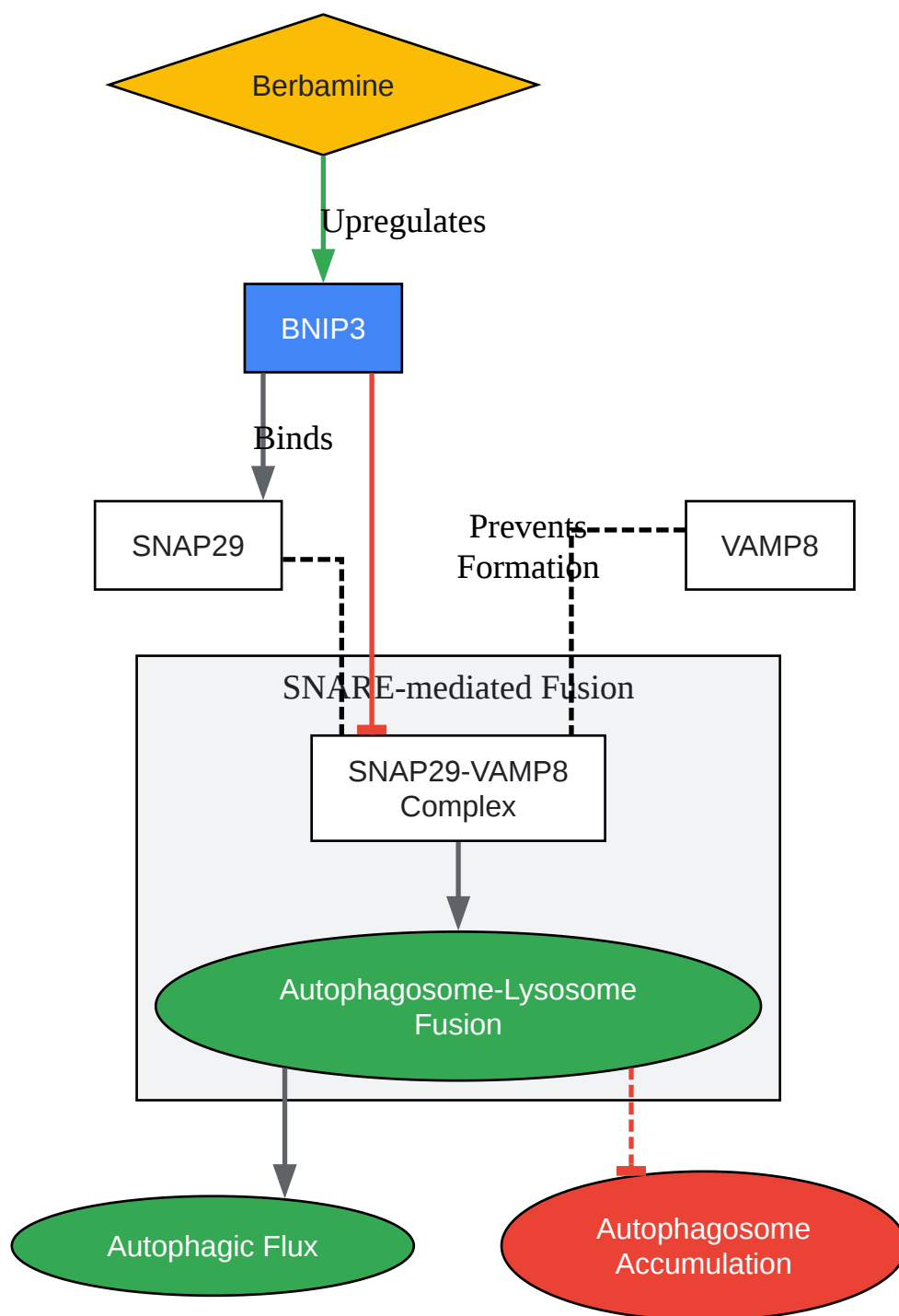
Berberamine dihydrochloride exerts its anti-cancer effects through multiple signaling pathways. A primary mechanism identified in gastric cancer is the inhibition of the BRD4/c-MYC axis. Additionally, berberamine is known to function as an autophagy inhibitor.



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Caption: General experimental workflow for assessing Berbamine's effects.





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References

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